molecular formula C17H19N3O3S B2407164 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1448035-84-4

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2407164
CAS No.: 1448035-84-4
M. Wt: 345.42
InChI Key: NUWYPIRVUYXMFM-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a benzofuran moiety, a thiadiazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of both benzofuran and thiadiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research .

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-propylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-2-5-12-16(24-20-19-12)17(22)18-9-8-13(21)15-10-11-6-3-4-7-14(11)23-15/h3-4,6-7,10,13,21H,2,5,8-9H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWYPIRVUYXMFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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